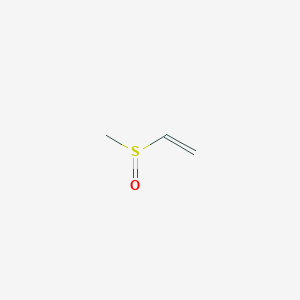

METHANESULFINYLETHENE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfinylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDBCWCQRQREBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907768 | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10258-86-3 | |

| Record name | Ethene, (methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Methanesulfinyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methanesulfinylethylene and Its Derivatives

Strategic Approaches to Methanesulfinylethylene Synthesis

The synthesis of methanesulfinylethylene and other vinyl sulfoxides can be broadly categorized into two main strategic approaches: the oxidation of corresponding vinyl sulfides and the elimination reactions of α- or β-substituted sulfoxides.

The most direct and common method for preparing vinyl sulfoxides is the oxidation of vinyl sulfides . This approach is favored for its simplicity and the ready availability of the starting vinyl sulfides. A variety of oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups in the molecule. Common oxidants include hydrogen peroxide, peroxy acids, and metal-based catalysts. jchemrev.comnanochemres.org The challenge in this approach lies in preventing over-oxidation to the corresponding sulfone. nanochemres.org

Another significant strategy involves elimination reactions . This can include the thermal elimination of a suitable leaving group from an α- or β-substituted sulfoxide (B87167). For instance, the pyrolysis of xanthates derived from β-hydroxy sulfoxides provides a route to vinyl sulfoxides. A study on the gas-phase internal elimination (Ei) reaction of sulfoxide precursors has been investigated to produce ethylene (B1197577) and related oligomers. acs.org

Precursor Development and Synthetic Pathways to Ethene Sulfoxides

The synthesis of ethene sulfoxides is intrinsically linked to the availability and development of suitable precursors. Key precursors include vinyl sulfides and various sulfinyl derivatives.

Vinyl sulfides are the most common precursors and can be synthesized through several methods. One prominent method is the thiol-yne reaction , where a thiol is added across a triple bond. For example, ((methyl-d3)sulfonyl)ethyne has been shown to react with various thiols to produce (Z)- and (E)-vinyl sulfides with high selectivity. acs.org Another approach involves the reaction of 2-quinolinesulfenyl halides with alkenes, leading to the regioselective formation of condensed thiazolium derivatives, which can be considered precursors to functionalized vinyl sulfides. nih.gov

Sulfinate esters and related compounds also serve as crucial precursors. For instance, 2-trimethylsilylethyl benzene (B151609) sulfinate has been utilized as a precursor in the synthesis of unsymmetrical sulfoxides. jchemrev.comigi-global.com The reaction of organometallic reagents like organolithium or organomagnesium compounds with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) is another pathway to generate sulfoxides. jchemrev.comigi-global.com

The following table summarizes some key precursors and their synthetic utility:

| Precursor | Synthetic Application | Reference |

| Vinyl Sulfides | Direct oxidation to vinyl sulfoxides | jchemrev.comnanochemres.org |

| ((Methyl-d3)sulfonyl)ethyne | Thiol-yne reaction to form vinyl sulfides | acs.org |

| 2-Quinolinesulfenyl Halides | Reaction with alkenes to form precursors to functionalized vinyl sulfides | nih.gov |

| 2-Trimethylsilylethyl Benzene Sulfinate | Synthesis of unsymmetrical sulfoxides | jchemrev.comigi-global.com |

| DABSO | Reaction with organometallic reagents to produce sulfoxides | jchemrev.comigi-global.com |

Stereoselective and Regioselective Preparations of Sulfinyl Ethenes

Achieving control over stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, and the preparation of sulfinyl ethenes is no exception.

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. In the context of vinyl sulfoxides, this often involves the asymmetric oxidation of prochiral vinyl sulfides. The use of chiral oxidizing agents or catalytic systems can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. nih.govacs.org For instance, metal-catalyzed asymmetric sulfide (B99878) oxidation has been extensively studied. researchgate.net The Andersen synthesis, a classical method, utilizes a chiral sulfinate ester which is displaced with a Grignard reagent to produce an optically active sulfoxide. researchgate.net

Regioselective synthesis focuses on controlling the position of a chemical reaction. In the synthesis of vinyl sulfoxides, regioselectivity is crucial when dealing with unsymmetrical alkenes or alkynes. For example, the reaction of 2-quinolinesulfenyl chloride with terminal alkenes proceeds with anti-Markovnikov selectivity, where the sulfur atom adds to the terminal carbon atom of the double bond. nih.gov Similarly, copper-catalyzed reactions of sodium sulfinates with alkenes or alkynes can lead to the stereoselective synthesis of (E)-alkenyl sulfones, demonstrating both regio- and stereocontrol. organic-chemistry.org Electrochemical methods have also been developed for the regioselective C-H sulfonylation of certain heterocyclic compounds. acs.org

The table below highlights some methods for achieving stereoselective and regioselective control:

| Method | Type of Control | Description | Reference |

| Asymmetric Oxidation | Stereoselective | Use of chiral oxidants or catalysts to selectively oxidize one face of a prochiral vinyl sulfide. | nih.govacs.orgresearchgate.net |

| Andersen Synthesis | Stereoselective | Nucleophilic displacement of a chiral sulfinate ester with an organometallic reagent. | researchgate.net |

| Reaction of 2-Quinolinesulfenyl Halides with Alkenes | Regioselective | Anti-Markovnikov addition of the sulfenyl halide to the alkene. | nih.gov |

| Copper-Catalyzed Sulfonylation | Regio- and Stereoselective | Controlled addition of a sulfonyl group to an alkene or alkyne. | organic-chemistry.org |

| Electrochemical Sulfonylation | Regioselective | Site-selective introduction of a sulfonyl group onto a molecule. | acs.org |

Spectroscopic Characterization and Structural Elucidation of Methanesulfinylethylene

Vibrational Spectroscopy (Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular vibrations of a compound. hmdb.ca These techniques are complementary, as the selection rules governing them differ; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. hmdb.cavscht.cz

The infrared and Raman spectra of methanesulfinylethylene are expected to exhibit characteristic bands corresponding to its constituent functional groups. The vinyl group (C=CH₂) and the sulfoxide (B87167) group (S=O) are of particular interest.

The C=C stretching vibration in alkenes typically appears in the region of 1680-1630 cm⁻¹ in the IR spectrum. spectroscopyonline.com Due to the conjugation with the sulfoxide group, this band in methanesulfinylethylene may show a shift in frequency and an increase in intensity. The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹, a region that distinguishes them from the C-H stretches of saturated alkyl groups. libretexts.org The out-of-plane C-H bending vibrations (wags) of the vinyl group give rise to strong absorptions in the 1000-600 cm⁻¹ range. spectroscopyonline.com

The S=O stretching vibration is a strong and prominent band in the IR spectrum of sulfoxides, typically appearing in the range of 1070-1030 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the sulfur atom. In Raman spectra, the S=O stretch is also observable.

The methyl group (CH₃) attached to the sulfur atom will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes are expected in the 2960-2900 cm⁻¹ region, while the bending (scissoring) vibrations appear around 1470-1450 cm⁻¹. libretexts.org

Table 1: Expected Characteristic Vibrational Frequencies for Methanesulfinylethylene

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Vinyl (C=CH₂) | C=C Stretch | 1680 - 1630 | IR, Raman |

| =C-H Stretch | > 3000 | IR, Raman | |

| =C-H Bend (out-of-plane) | 1000 - 600 | IR | |

| Sulfoxide (S=O) | S=O Stretch | 1070 - 1030 | IR, Raman |

| Methyl (CH₃) | C-H Stretch (asym/sym) | 2960 - 2900 | IR, Raman |

Vibrational spectroscopy can be a valuable tool for studying the conformational isomers of molecules. youtube.comspectroscopyonline.com For methanesulfinylethylene, rotation around the C-S single bond can lead to different stable conformers. These conformers may have distinct vibrational spectra due to differences in their symmetry and the coupling of vibrations. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of multiple conformers and determine their relative stabilities. For instance, the position and number of bands in the fingerprint region (below 1500 cm⁻¹) can be particularly sensitive to conformational changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of methanesulfinylethylene is expected to show distinct signals for the methyl and vinyl protons. The methyl protons (CH₃) attached to the sulfoxide group would likely appear as a singlet in the range of δ 2.0-3.0 ppm.

The three vinyl protons are chemically non-equivalent and are expected to form a complex splitting pattern due to geminal, cis, and trans couplings. The proton on the carbon adjacent to the sulfur atom (α-proton) will be influenced by the electronegativity of the sulfur and oxygen atoms, likely shifting it downfield. The two terminal vinyl protons (β-protons) will also have distinct chemical shifts. For example, in phenyl vinyl sulfoxide, the vinylic proton has been reported with a chemical shift around δ 6.5-6.6 ppm. mdpi.com The exact chemical shifts and coupling constants would provide valuable information about the geometry of the molecule.

Table 2: Expected ¹H NMR Chemical Shift Ranges for Methanesulfinylethylene

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃-S=O) | 2.0 - 3.0 | Singlet |

| Vinylic (α-H) | ~6.0 - 7.0 | Doublet of doublets |

| Vinylic (β-H, cis) | ~5.5 - 6.5 | Doublet of doublets |

The ¹³C NMR spectrum of methanesulfinylethylene will provide information about the carbon skeleton. Three distinct signals are expected: one for the methyl carbon and two for the vinylic carbons. The methyl carbon signal would likely appear in the range of δ 30-40 ppm. The vinylic carbons will have chemical shifts in the olefinic region (δ 100-150 ppm). The carbon atom directly attached to the sulfoxide group (α-carbon) is expected to be more deshielded and appear at a higher chemical shift compared to the terminal vinyl carbon (β-carbon). For instance, in related vinyl sulfones, the α-carbon appears around δ 139 ppm and the β-carbon around δ 128 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Methanesulfinylethylene

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methyl (CH₃-S=O) | 30 - 40 |

| Vinylic (α-C) | 130 - 145 |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. epfl.chyoutube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons in methanesulfinylethylene. drugbank.com Cross-peaks would be observed between the vinylic protons, confirming their connectivity and helping to unravel the complex splitting patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. hmdb.ca This experiment would definitively assign which proton signal corresponds to which carbon signal. For methanesulfinylethylene, it would show correlations between the methyl protons and the methyl carbon, as well as between each vinylic proton and its attached vinylic carbon.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecular structure of methanesulfinylethylene.

Mass Spectrometry (MS) in the Structural Analysis of Methanesulfinylethylene

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For a reactive species like methanesulfinylethylene, techniques such as electron ionization mass spectrometry (EI-MS) can provide valuable structural information.

Key fragmentation pathways for sulfoxides often involve cleavage of the carbon-sulfur bonds and rearrangements. For methanesulfinylethylene, likely fragmentation would include:

Loss of the methyl group (•CH3): This would result in a fragment ion at [M-15]+.

Loss of the vinyl group (•C2H3): This would lead to a fragment ion at [M-27]+.

Cleavage of the C-S bond with charge retention on the sulfur-containing fragment: This could produce ions such as [CH3SO]+.

Rearrangement reactions: The McLafferty rearrangement is a common fragmentation pathway for compounds containing a carbonyl group or, in this case, a sulfoxide group with an adjacent alkyl chain possessing a γ-hydrogen. However, in methanesulfinylethylene, a classical McLafferty rearrangement is not possible due to the lack of a sufficiently long alkyl chain.

In a study of 2-hydroxyethyl vinyl sulfoxide, a related compound, mass spectrometry was used for its characterization researchgate.net. The fragmentation of such molecules provides insight into the stability of the resulting ions and the relative strengths of the chemical bonds.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of Methanesulfinylethylene

| m/z | Proposed Fragment | Notes |

| 90 | [C3H6OS]+• | Molecular Ion (M+) |

| 75 | [C2H3OS]+ | Loss of a methyl radical (•CH3) |

| 63 | [CH3OS]+ | Loss of a vinyl radical (•C2H3) |

| 47 | [CH3S]+ | Cleavage of the S=O bond |

| 43 | [C3H7]+ | Rearrangement and fragmentation |

It is important to note that the relative intensities of these peaks would depend on the ionization energy and the stability of the resulting fragments.

Advanced Spectroscopic Methods for Reactive Intermediates (e.g., Matrix Isolation Spectroscopy)

Advanced spectroscopic techniques are crucial for studying reactive intermediates like methanesulfinylethylene, which are too short-lived to be observed under normal conditions. Matrix isolation spectroscopy is a particularly powerful method for this purpose. tandfonline.com This technique involves trapping the reactive species in an inert, solid matrix (such as argon or nitrogen) at very low temperatures (typically a few kelvins). This rigid environment prevents the reactive molecules from diffusing and reacting with each other, allowing for their spectroscopic characterization. tandfonline.com

The generation of methanesulfinylethylene for matrix isolation studies would likely involve the gas-phase pyrolysis of a suitable precursor, such as ethyl methyl sulfoxide or diethyl sulfoxide, followed by rapid co-deposition with the matrix gas onto a cold spectroscopic window. acs.orgresearchgate.net The pyrolysis of sulfoxides is a known method for generating unsaturated sulfur compounds through an Ei elimination reaction. tandfonline.comtandfonline.comoup.comresearchgate.net

Once isolated in the matrix, the vibrational spectrum of methanesulfinylethylene can be recorded using Fourier-transform infrared (FTIR) spectroscopy. The vibrational frequencies observed in the IR spectrum provide a fingerprint of the molecule and can be used to confirm its structure. The interpretation of the experimental spectrum is often aided by quantum chemical calculations, which can predict the vibrational frequencies and intensities for different possible isomers and conformers.

A study on trifluoromethyl vinyl sulfoxide demonstrated the utility of this approach. High-vacuum flash pyrolysis (HVFP) of this precursor was used to generate the vinylsulfinyl radical, which was then trapped in cryogenic matrices and characterized by IR and UV/Vis spectroscopy researchgate.net. A similar experimental strategy could be employed for methanesulfinylethylene.

The key vibrational modes that would be expected in the infrared spectrum of methanesulfinylethylene include:

S=O stretching vibration: This is typically a strong band in the region of 1000-1100 cm-1.

C=C stretching vibration: Expected around 1600-1650 cm-1.

C-H stretching and bending vibrations: For the vinyl and methyl groups.

C-S stretching vibration: Typically found in the 600-800 cm-1 region.

The precise positions of these bands would be sensitive to the molecular conformation and the matrix environment.

Table 2: Expected Characteristic Infrared Absorptions for Methanesulfinylethylene in an Argon Matrix

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C-H stretch (vinyl) | 3000-3100 | |

| C-H stretch (methyl) | 2850-3000 | |

| C=C stretch | 1600-1650 | |

| CH3 deformation | 1375-1470 | |

| S=O stretch | 1000-1100 | Strong intensity |

| C-H bend (vinyl) | 900-1000 | |

| C-S stretch | 600-800 |

By combining the data from mass spectrometry and matrix isolation infrared spectroscopy, a comprehensive structural characterization of the elusive methanesulfinylethylene molecule can be achieved.

Chemical Reactivity and Mechanistic Investigations of Methanesulfinylethylene

Methanesulfinylethylene as a Reactive Intermediate

The term reactive intermediate refers to a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts to a more stable species. Methanesulfinylethylene and related vinyl sulfoxides can be generated in situ and participate in various transformations, where their transient nature is key to the reaction outcome.

The direct generation and spectroscopic observation of methanesulfinylethylene are challenging due to its high reactivity. Such species are typically not isolated but are generated in situ as transient intermediates that are immediately trapped by a reacting partner. For instance, the reaction of aryl vinyl sulfoxides with arynes, which proceeds via a cycloaddition mechanism, demonstrates their generation and subsequent reaction under mild conditions. acs.org

The characterization of analogous transient sulfur compounds provides a blueprint for how methanesulfinylethylene could be studied. For the related compound methanesulfenic acid (CH₃SOH), a fleeting intermediate in atmospheric chemistry, researchers have successfully employed matrix-isolation techniques. nih.gov By generating the compound through the oxidation of a precursor like dimethyl sulfide (B99878) and trapping it in an inert argon or nitrogen matrix at cryogenic temperatures (e.g., 10 K), its structure and properties can be analyzed using methods like infrared (IR) and UV-vis spectroscopy without rapid decomposition. nih.gov Similar strategies, involving flash vacuum pyrolysis of a suitable precursor followed by matrix isolation, would be plausible for the definitive spectroscopic characterization of methanesulfinylethylene.

A cornerstone of the reactivity of sulfoxides is the ability of the sulfinyl group [−S(O)−] to stabilize an adjacent carbanion. This effect is potent enough to render the α-hydrogens significantly acidic, allowing for deprotonation with a strong base to form an α-sulfinyl carbanion. The stabilizing ability of sulfur-containing groups follows the trend: sulfide (−S−) < sulfinyl [−S(O)−] < sulfonyl [−S(O)₂−]. fiveable.mersc.org

The acidity of the protons adjacent to a sulfinyl group is a quantitative measure of this stabilization. While the pKa of a typical alkane proton is above 50, the methyl protons of dimethyl sulfoxide (B87167) (DMSO) have a pKa of approximately 35 in DMSO, indicating a dramatic increase in acidity and stability of the conjugate base. wikipedia.org

| Compound | Formula | pKa (in DMSO) |

|---|---|---|

| Dimethyl Sulfoxide | (CH₃)₂SO | ~35 wikipedia.org |

| Methyl Phenyl Sulfoxide | CH₃S(O)Ph | 30.6 researchgate.net |

| Benzyl Phenyl Sulfoxide | PhCH₂S(O)Ph | 29.0 researchgate.net |

Structural and computational studies on lithiated α-sulfinyl carbanions reveal the nature of this stabilization. X-ray diffraction analyses show that these intermediates often exist as dimers with lithium atoms coordinated to the sulfoxide oxygens, forming a central Li₂O₂ ring. rsc.org Crucially, there are typically no direct contacts between the lithium and the α-carbon, indicating the presence of a "free" carbanion rather than a C-lithiated species. rsc.org The carbanionic carbon center is found to be slightly pyramidalized. rsc.org

The primary stabilizing mechanism is attributed to negative hyperconjugation, which involves the interaction of the nonbonding orbital on the α-carbon with the antibonding σ* orbital of the adjacent sulfur-oxygen bond. rsc.org This interaction delocalizes the negative charge. Computational analysis supports this model, showing a significant increase in the Wiberg bond index (a measure of bond order) for the sulfur-carbanion bond compared to the corresponding bond in the neutral sulfoxide, signifying a strengthening and partial double-bond character. rsc.org

Cycloaddition Reactions Involving Methanesulfinylethylene

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic frameworks. Among these, the [3+2] dipolar cycloaddition, or Huisgen cycloaddition, is a prominent method for synthesizing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole (a four-π-electron component) and a dipolarophile (a two-π-electron component). wikipedia.org

In the context of [3+2] cycloadditions, the electron-rich double bond of methanesulfinylethylene allows it to readily participate as the two-π-electron component. The electron-withdrawing nature of the sulfinyl group activates the double bond, making it a competent partner in these reactions.

As an alkene derivative, methanesulfinylethylene and other vinyl sulfoxides function as dipolarophiles . wikipedia.org There are numerous examples where vinyl sulfoxides react with various 1,3-dipoles, including:

Nitrones: Chiral vinyl sulfoxides react with acyclic nitrones to produce isoxazolidines with a high degree of asymmetric induction. acs.org

Carbonyl Ylides: The reaction of carbonyl ylides with enantiomerically pure sulfinyl-substituted furanones (a type of vinyl sulfoxide) proceeds in a completely regioselective manner. nih.gov

3-Oxidopyridinium Betaines: These 1,3-dipoles react with vinyl sulfoxides to yield cycloadducts with a tropane (B1204802) skeleton. nih.gov

There is no evidence to suggest that methanesulfinylethylene can act as a 1,3-dipole. Its structure does not fit the classic propargyl-allenyl or allyl-type electronic configurations required for a 1,3-dipolar species. Therefore, its role in [3+2] cycloadditions is exclusively that of a dipolarophile.

The cycloadditions of methanesulfinylethylene are characterized by high levels of selectivity, affording specific regioisomers and stereoisomers.

Regioselectivity: The regiochemical outcome is determined by the electronic properties of both the dipole and the dipolarophile. According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org The reaction proceeds through the pathway that maximizes the overlap of orbitals with the largest coefficients. For vinyl sulfoxides and the related vinyl sulfones, the strongly electron-withdrawing nature of the sulfur group polarizes the double bond and lowers the energy of the LUMO, influencing the preferred orientation of the dipole's approach. researchgate.netacs.org More advanced computational models, such as the distortion/interaction model, reveal that the energy required to distort the reactants into the transition-state geometry can be the dominant factor controlling regioselectivity. acs.orgacs.org

Stereoselectivity: When a chiral sulfoxide is used, such as (R)-p-tolyl vinyl sulfoxide, the sulfinyl group effectively controls the facial selectivity of the cycloaddition. The 1,3-dipole preferentially attacks one of the two diastereotopic faces of the double bond, leading to the formation of one diastereomer in high excess. This powerful stereodirecting effect is crucial for asymmetric synthesis. acs.orgnih.gov For example, the reaction of enantiopure 5-ethoxy-3-p-tolylsulfinylfuran-2(5H)-one with a carbonyl ylide was found to be completely regioselective and highly diastereoselective. nih.gov

The table below summarizes the outcomes of representative [3+2] cycloaddition reactions involving vinyl sulfoxides, highlighting the high selectivity often achieved.

| Dipolarophile (Vinyl Sulfoxide) | 1,3-Dipole | Yield | Regioselectivity | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|---|

| trans-2-Methylene-1,3-dithiolane 1,3-dioxide | 3-Oxidopyridinium betaine | High | 2.3 : 1 | Total | nih.gov |

| 5-Ethoxy-3-p-tolylsulfinylfuran-2(5H)-one | Carbonyl ylide | Good | Complete | Complete (anti adducts only) | nih.gov |

| (R)-(+)-p-Tolyl vinyl sulfoxide | C-Phenyl-N-methylnitrone | 72% | 95 : 5 | 96 : 4 | acs.org |

[3+2] Dipolar Cycloadditions of Methanesulfinylethylene

Frontier Molecular Orbital (FMO) Theory Interpretations of [3+2] Pathways

The [3+2] cycloaddition, a key reaction in forming five-membered heterocyclic rings, can be mechanistically rationalized using Frontier Molecular Orbital (FMO) theory. This theory posits that the dominant interactions governing the reaction course are those between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of a [3+2] cycloaddition involving methanesulfinylethylene, the vinyl sulfoxide can act as the "dipolarophile" (the 2π component), reacting with a 1,3-dipole.

The methanesulfinyl group (-S(O)CH₃) is electron-withdrawing, which lowers the energy of both the HOMO and LUMO of the ethene π-system. This electronic perturbation is crucial for determining the reaction's feasibility and regioselectivity. In a typical reaction with a 1,3-dipole, such as a nitrone or an azide, the interaction can be of two main types:

Normal-electron-demand: Dominated by the HOMO(1,3-dipole) - LUMO(methanesulfinylethylene) interaction.

Inverse-electron-demand: Dominated by the HOMO(methanesulfinylethylene) - LUMO(1,3-dipole) interaction.

The smaller the energy gap between the interacting orbitals, the faster the reaction. The electron-withdrawing nature of the sulfoxide group makes methanesulfinylethylene an excellent dipolarophile in normal-electron-demand cycloadditions. For instance, in reactions with acyclic nitrones, p-tolyl vinyl sulfoxide (a close analogue of methanesulfinylethylene) has been shown to undergo highly diastereoselective 1,3-dipolar cycloadditions. acs.org The regioselectivity and stereoselectivity of these reactions are controlled by the orbital coefficients and the secondary orbital interactions in the transition state.

[4+2] Diels-Alder Cycloadditions with Methanesulfinylethylene

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgebsco.com Methanesulfinylethylene's participation in such reactions is defined by its electronic character.

Methanesulfinylethylene functions primarily as a dienophile . The term dienophile, meaning "diene-loving," describes the 2π-electron component of the Diels-Alder reaction. khanacademy.org The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.org The sulfinyl group in methanesulfinylethylene acts as a potent electron-withdrawing group, activating the double bond for reaction with electron-rich dienes. This activation is due to the lowering of the dienophile's LUMO energy, which reduces the HOMO(diene)-LUMO(dienophile) energy gap, accelerating the reaction. ebsco.com Chiral vinyl sulfoxides have been extensively used as efficient dienophiles in asymmetric Diels-Alder reactions, leading to high levels of diastereoselectivity. tandfonline.com

While its primary role is as a dienophile, related sulfinyl-containing compounds can also act as dienes. For example, studies on conjugated vinyl sulfines (α,β-unsaturated thioaldehyde S-oxides) have demonstrated their dual reactivity, participating as both dienes and dienophiles depending on the reaction partner. rsc.org Similarly, 2-sulfinyl butadienes have been synthesized and used as the diene component in intramolecular Diels-Alder reactions. rsc.orgarkat-usa.org However, for the simple structure of methanesulfinylethylene, dienophilic character is dominant.

The Diels-Alder reaction is classically defined as a concerted pericyclic reaction , meaning all bond-forming and bond-breaking events occur within a single, cyclic transition state. wikipedia.org This mechanism explains the high stereospecificity observed, where the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org For most reactions involving methanesulfinylethylene and simple dienes, a concerted [π4s + π2s] pathway is expected.

However, under certain conditions, particularly with highly polarized reactants, a stepwise mechanism can compete. mdpi.com A stepwise pathway involves the formation of a discrete intermediate, which can be either zwitterionic or diradical in nature.

Polar Stepwise Mechanism: Occurs with reactants that can stabilize significant charge separation. The formation of a zwitterionic intermediate would allow for bond rotation, potentially leading to a loss of stereospecificity.

Diradical Stepwise Mechanism: Can occur in non-polar reactions, though it is less common for typical Diels-Alder reactions.

Computational studies and experimental evidence for a range of Diels-Alder reactions suggest that while the concerted pathway is the norm, the transition state may be "asynchronous," with some bonds forming faster than others. For vinyl sulfoxides, the strong polarization induced by the sulfinyl group could, in principle, favor a polar, asynchronous transition state that lies on the continuum between a purely concerted and a purely stepwise mechanism. researchgate.net

Intramolecular Cycloaddition Pathways of Methanesulfinylethylene Derivatives

Derivatives of methanesulfinylethylene, where the vinyl sulfoxide is tethered to a diene unit, can undergo intramolecular Diels-Alder (IMDA) reactions. These reactions are synthetically valuable for constructing complex polycyclic systems in a single step.

Research has shown that 2-sulfinyl butadienes connected by a linker to an unactivated alkyne (acting as the dienophile) readily undergo thermal intramolecular [4+2] cycloadditions. rsc.orgacs.org These reactions often proceed at room temperature, producing cyclohexa-1,4-dienes in high yields and with good selectivity. rsc.org The sulfoxide group plays a crucial role in directing the cycloaddition and activating the diene system. acs.orgresearchgate.net This demonstrates the utility of the sulfinyl group in facilitating intramolecular ring formation, preserving the valuable vinyl sulfoxide functionality in the product for further synthetic manipulation. acs.org

| Diene System | Dienophile System (Tethered) | Conditions | Product Type | Selectivity |

| 2-Sulfinyl Butadiene | Unactivated Alkyne | Thermal (often room temp.) | Cyclohexa-1,4-diene | Good |

| 2-Sulfinyl Butadiene | Unactivated Alkyne | Lewis Acid Catalyzed | Cyclohexa-1,4-diene | High |

This table summarizes findings from studies on intramolecular cycloadditions of sulfinyl dienyne systems, which are derivatives of methanesulfinylethylene. rsc.orgacs.org

Nucleophilic and Electrophilic Reaction Pathways of Methanesulfinylethylene

The electronic nature of the vinyl sulfoxide moiety makes it susceptible to both nucleophilic and electrophilic attacks, although nucleophilic addition is more characteristic.

The electron-withdrawing sulfinyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic conjugate addition , also known as the Michael addition. masterorganicchemistry.comlibretexts.org This is a characteristic reaction of vinyl sulfoxides, sulfones, and other activated alkenes. researchgate.net

In this pathway, a nucleophile attacks the β-carbon, and the resulting negative charge is stabilized by the adjacent sulfoxide group, forming an enolate-like intermediate. Subsequent protonation yields the saturated addition product. libretexts.org A wide variety of soft nucleophiles can participate in this reaction.

| Nucleophile Type | Example Nucleophile | General Product Structure |

| Thiolates | R-S⁻ | R-S-CH₂-CH₂-S(O)CH₃ |

| Amines | R₂NH | R₂N-CH₂-CH₂-S(O)CH₃ |

| Enolates | ⁻CH(CO₂Et)₂ | (EtO₂C)₂CH-CH₂-CH₂-S(O)CH₃ |

| Organocuprates | R₂CuLi | R-CH₂-CH₂-S(O)CH₃ |

This table illustrates the expected products from the Michael addition of various nucleophiles to methanesulfinylethylene. masterorganicchemistry.comyoutube.comrsc.org

This reactivity makes methanesulfinylethylene a valuable Michael acceptor in organic synthesis, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. masterorganicchemistry.com

Electrophilic Reactions at Sulfur and Carbon Centers in Methanesulfinylethylene

The chemical reactivity of methanesulfinylethylene is characterized by the presence of two key reactive sites susceptible to electrophilic attack: the sulfur atom and the carbon-carbon double bond. The sulfur atom, with its lone pair of electrons, can act as a nucleophile, while the π-system of the vinyl group can also react with electrophiles. Furthermore, the sulfinyl group activates the vinyl moiety, influencing the regioselectivity of these reactions.

Upon activation with an electrophile, typically at the sulfoxide oxygen, methanesulfinylethylene can undergo a variety of transformations. The nature of the electrophile, the nucleophile present in the reaction medium, and the reaction conditions dictate the final outcome. These reactions often proceed through key intermediates like sulfonium (B1226848) salts and thionium (B1214772) ions. acs.orgnih.govmanchester.ac.uk

One of the most significant reaction pathways for vinyl sulfoxides, including methanesulfinylethylene, is the Pummerer rearrangement and its variants. wikipedia.org In the classical Pummerer reaction, an alkyl sulfoxide rearranges to an α-acyloxy-thioether in the presence of an acylating agent like acetic anhydride. wikipedia.org For vinyl sulfoxides, this can lead to "extended" or "vinylogous" Pummerer reactions. acs.orgnih.gov

When methanesulfinylethylene is activated, for instance by an acid anhydride, a key thionium ion intermediate can be formed. acs.org This intermediate is a potent electrophile and can be attacked by nucleophiles at either the α- or γ-carbon positions. The regioselectivity of this attack is often dependent on the specific reaction conditions. acs.org

An illustrative example of an electrophilic reaction is the additive Pummerer-type reaction. In this process, the vinyl sulfoxide is first activated by an electrophile to generate a sulfonium salt. Subsequent nucleophilic attack leads to the formation of a thionium ion, which can then undergo a second nucleophilic addition to yield a disubstituted product. manchester.ac.uk

Furthermore, the electrophilicity of the vinyl sulfoxide can be enhanced by using activating agents such as copper bromide. This facilitates nucleophilic attack and can lead to complex transformations, including intramolecular oxygen transfer from the sulfur to a carbon center. acs.orgnih.gov Research has shown that both methyl- and aryl-substituted vinyl sulfoxides can participate in these types of reactions. acs.orgnih.gov

The table below summarizes the key types of electrophilic reactions observed for vinyl sulfoxides, which are applicable to methanesulfinylethylene.

| Reaction Type | Activating Agent | Key Intermediate | Typical Product(s) |

| Pummerer Rearrangement | Acetic Anhydride | Acyl-sulfonium ion, Thionium ion | α-Acyloxy-thioether |

| Additive Pummerer Reaction | Electrophile (e.g., Ac₂O, BF₃·OEt₂) | Sulfonium salt, Thionium ion | 1,2-disubstituted products |

| Extended Pummerer Reaction | Electrophile | Conjugated Thionium ion | α- or γ-substituted products |

| Copper-Catalyzed Activation | Copper Bromide | Activated Sulfoxide Complex | Ketene dithioacetals |

Rearrangement Processes and Isomerization Studies of Methanesulfinylethylene

Methanesulfinylethylene and related vinyl sulfoxides can undergo several types of rearrangement and isomerization reactions, which are fundamental to their synthetic utility. These processes can be induced thermally, under acidic or basic conditions, or in the presence of metal catalysts. oup.com These rearrangements often involve the migration of groups or changes in the stereochemistry of the molecule.

A significant thermal rearrangement applicable to allylic sulfoxides is the Mislow-Evans rearrangement . This reaction involves a acs.orgnih.gov-sigmatropic rearrangement of an allylic sulfoxide to form an allylic sulfenate ester. This intermediate can then be cleaved by a thiophilic reagent to yield an allylic alcohol. Current time information in Bangalore, IN. While methanesulfinylethylene itself is a vinyl sulfoxide, this rearrangement is a key reaction for its allylic isomers. The process is highly stereospecific, allowing for the transfer of chirality from the sulfur atom to a carbon atom in the product. Current time information in Bangalore, IN.

The thermal stability of chiral sulfoxides is notable, with pyramidal inversion at the sulfur center typically requiring high temperatures, often around 200 °C. nih.gov However, isomerization can also be facilitated by photochemical means. The photoracemization of chiral alkyl aryl sulfoxides has been demonstrated, proceeding through the inversion of the pyramidal sulfur center or via α-cleavage and recombination of radical fragments. nih.gov

Acid-catalyzed rearrangements are also a feature of vinyl sulfoxide chemistry. Protic acids can protonate the sulfoxide oxygen, leading to the formation of a carbocationic intermediate that can undergo rearrangement. masterorganicchemistry.comyoutube.com For example, the pinacol (B44631) rearrangement of 1,2-diols, which is acid-catalyzed, involves a 1,2-migration of a substituent to an adjacent carbocationic center, a principle that can be extended to suitably substituted sulfoxides. masterorganicchemistry.com

Isomerization of the double bond in vinyl sulfones, which can be formed by the oxidation of vinyl sulfoxides, is readily achieved. For instance, allylic sulfones can be isomerized to the thermodynamically more stable vinylic isomers in the presence of a palladium catalyst. oup.com The electronic nature of the substituents on the allyl unit can control the product distribution. oup.com

The table below outlines key rearrangement and isomerization processes relevant to the chemistry of methanesulfinylethylene and its isomers.

| Rearrangement/Isomerization | Conditions | Key Transformation | Mechanistic Feature |

| Mislow-Evans Rearrangement | Thermal | Allylic Sulfoxide → Allylic Alcohol | acs.orgnih.gov-Sigmatropic shift |

| Thermal Isomerization (Racemization) | High Temperature (ca. 200 °C) | Pyramidal inversion at sulfur | High energy barrier |

| Photochemical Isomerization | Photoirradiation, Photosensitizer | Racemization of chiral sulfoxides | Radical intermediates or exciplex formation |

| Acid-Catalyzed Rearrangement | Strong Acid | Skeletal rearrangement | Carbocation intermediates |

| Palladium-Catalyzed Isomerization | Pd(PPh₃)₄ | Allylic Sulfone ↔ Vinylic Sulfone | Formation of thermodynamically more stable isomer |

Computational and Theoretical Chemistry Studies of Methanesulfinylethylene

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental characteristics of methanesulfinylethylene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The rotation around the carbon-sulfur single bond in methanesulfinylethylene gives rise to different spatial arrangements known as conformations. Computational studies have focused on identifying the most stable conformers and the energy barriers that separate them.

Ab initio and DFT calculations have consistently shown that methanesulfinylethylene exists predominantly in two stable conformations. These are:

Syn-periplanar (s-cis): In this conformation, the sulfoxide (B87167) (S=O) bond and the vinyl (C=C) double bond are oriented in the same plane and on the same side of the C-S bond.

Anti-periplanar (s-trans): In this conformation, the S=O bond and the C=C double bond are in the same plane but on opposite sides of the C-S bond. Here, the sulfur lone pair is syn-planar to the C=C bond.

Early studies using the Restricted Hartree-Fock (RHF) method found that the most stable conformation is the syn-periplanar arrangement. More recent and sophisticated calculations have confirmed this preference. A comprehensive study of the rotational potential energy surface using both Møller-Plesset perturbation theory (MP2/6-31+G) and DFT (B3LYP/6-311+G) found the syn-periplanar conformer to be more stable than the anti-periplanar conformer by 1.7 kcal/mol. The preference for the syn-periplanar geometry is a key feature governing the molecule's reactivity.

| Conformer | Dihedral Angle (C=C-S=O) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Syn-periplanar (s-cis) | ~0° | 0.0 | B3LYP/6-311+G* |

| Anti-periplanar (s-trans) | ~180° | 1.7 |

The rotational barrier between these conformers is relatively low, suggesting that the molecule can interconvert between these forms at room temperature. The stability is sensitive to the computational method and basis set used, though the qualitative preference for the syn-periplanar conformer is consistent across higher-level theories.

The electronic structure of the sulfoxide group is a topic of significant interest, particularly the nature of the sulfur-oxygen bond. Theoretical calculations have provided deep insights into this area. The sulfoxide group is highly polarized, with a significant net positive charge on the sulfur atom and a negative charge on the oxygen atom.

Natural Bond Orbital (NBO) analysis, a technique used to study charge distribution and orbital interactions, has been applied to methanesulfinylethylene. These analyses indicate that there is no significant dπ-pπ bonding between the sulfur and oxygen atoms, a concept that was once used to describe bonding in higher-row elements. The bonding is better described as a polarized sigma bond with significant contributions from lone pairs on the oxygen atom. Furthermore, there is an absence of significant interaction between the oxygen lone pairs and the C=C π-orbital. The inherent chirality at the pyramidal sulfur atom is a key stereochemical feature of the molecule.

Quantum chemical calculations are a vital tool for predicting and interpreting spectroscopic data, such as vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies of the molecule.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. For methanesulfinylethylene, MD simulations could be employed to study its conformational dynamics in the gas phase or in different solvents. Such simulations would involve a force field, a set of parameters describing the potential energy of the system, which could be derived from or validated by the quantum chemical calculations described above.

While specific MD simulation studies focused solely on methanesulfinylethylene are not widely reported in the literature, the methodology would allow for the exploration of how the molecule samples its conformational space over time. This would include observing the rate of interconversion between the syn-periplanar and anti-periplanar conformers and the influence of the solvent environment on this dynamic equilibrium.

Theoretical Reaction Mechanism Analysis

Computational chemistry is exceptionally useful for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

A key reaction of sulfoxides is the syn-elimination, a type of pericyclic reaction that occurs upon heating (thermolysis). For methanesulfinylethylene, this reaction leads to the formation of acetylene (B1199291) and methanesulfenic acid (CH₃SOH).

Studies have investigated this elimination reaction both experimentally and theoretically. The gas-phase thermolysis has a significant energy barrier, which has been quantified computationally. Calculations at the MP2/6-311+G(3df,2p)//MP2/6-31G

Energetic Profiles of Key Reaction Pathways

Computational chemistry provides a powerful lens for examining the energetic landscapes of chemical reactions involving methanesulfinylethylene. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers that govern reaction rates and product distributions. These energetic profiles are crucial for understanding the feasibility and mechanism of various transformations.

For reactions involving methanesulfinylethylene, different potential pathways can be computationally explored to predict the most likely outcome. For example, in a hypothetical cycloaddition reaction, different stereochemical outcomes (e.g., endo vs. exo) or regiochemical outcomes would each have a distinct energetic profile. By comparing the activation energies for each path, the preferred reaction channel can be predicted.

The table below presents hypothetical data for a [4+2] cycloaddition reaction involving a sulfinyl-substituted alkene, illustrating how computational data is typically presented.

| Reaction Pathway | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |

| Endo Approach | 15.2 | -25.8 |

| Exo Approach | 17.5 | -24.1 |

| Regioisomer A | 16.8 | -23.5 |

| Regioisomer B | 15.9 | -26.2 |

This table is illustrative and provides example data based on typical computational studies of related compounds.

Such data allows chemists to rationalize experimental observations and to design new reactions with desired outcomes. The stability of any intermediates formed during the reaction is also a critical aspect of the energetic profile. The presence of deep energy wells along the reaction coordinate can indicate the formation of stable intermediates, which can sometimes be isolated or detected spectroscopically.

Application of Molecular Electron Density Theory (MEDT) to Reactivity

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, shifting the focus from molecular orbital interactions to the changes in electron density along a reaction pathway. mdpi.com This theory posits that the capacity for electron density to change, rather than frontier molecular orbital interactions, is the primary determinant of molecular reactivity. mdpi.com

Within the MEDT framework, the reactivity of molecules like methanesulfinylethylene is analyzed through a rigorous examination of the electron density distribution at the ground state and its evolution during a chemical transformation. Several key concepts and descriptors derived from MEDT are used to rationalize and predict chemical behavior.

One of the fundamental concepts in MEDT is the Global Electron Density Transfer (GEDT) , which quantifies the net charge transfer between the interacting molecules at the transition state. mdpi.com A significant GEDT value indicates a polar reaction mechanism. For a molecule like methanesulfinylethylene, which contains an electron-withdrawing sulfinyl group, its behavior as either an electrophile or a nucleophile in a given reaction can be understood by analyzing the direction and magnitude of the GEDT. In reactions with electron-rich species, methanesulfinylethylene would act as the electrophile, accepting electron density.

The reactivity of methanesulfinylethylene can also be assessed using conceptual DFT reactivity indices . These indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of a molecule's propensity to accept or donate electrons. nih.gov The table below shows hypothetical conceptual DFT indices for methanesulfinylethylene and a generic reaction partner, calculated at a specified level of theory.

| Compound | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) |

| Methanesulfinylethylene | -4.5 | 6.2 | 1.64 | 1.8 |

| Diene Partner | -3.8 | 5.5 | 1.31 | 2.5 |

This table is illustrative and provides example data based on typical computational studies of related compounds.

The analysis of these indices helps in classifying the polar nature of a reaction. For instance, a reaction between a strong electrophile and a strong nucleophile will exhibit a high degree of polarity and typically a low activation barrier.

Furthermore, MEDT employs the topological analysis of the Electron Localization Function (ELF) to understand bonding changes along the reaction path. The ELF provides a visual representation of electron localization in a molecule, allowing for the identification of covalent bonds, lone pairs, and non-bonding regions. By analyzing the changes in the ELF basins from reactants, through the transition state, to the products, a detailed picture of the bond formation and breaking processes emerges. This "Bonding Evolution Theory" (BET) analysis can distinguish between concerted and stepwise mechanisms. For instance, in a cycloaddition reaction involving methanesulfinylethylene, BET could reveal whether the new chemical bonds are formed simultaneously or sequentially.

Advanced Applications and Derivatization in Organic Synthesis Utilizing Methanesulfinylethylene

Methanesulfinylethylene as a Key Synthetic Building Block

Methanesulfinylethylene serves as a fundamental precursor in a variety of synthetic transformations, primarily due to the electrophilic nature of its β-carbon, making it an excellent Michael acceptor. chemrxiv.orgnih.govmdpi.com This reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized molecules.

One of the most prominent applications of methanesulfinylethylene is its use as an acetylene (B1199291) equivalent in cycloaddition reactions, particularly the Diels-Alder reaction. wikipedia.orgacs.orgorganic-chemistry.org The sulfinyl group can be readily eliminated from the resulting cycloadducts, leading to the formation of a new double bond and effectively masking the initial vinyl sulfoxide (B87167) functionality. This strategy has been widely employed in the synthesis of substituted cyclohexene (B86901) derivatives and other cyclic systems.

Furthermore, methanesulfinylethylene participates in [3+2] cycloaddition reactions. For instance, its reaction with nitrile oxides leads to the formation of isoxazoline (B3343090) derivatives, which are valuable heterocyclic compounds with potential biological activities. The reactivity and regioselectivity of these cycloadditions are significantly influenced by the electronic nature of the sulfinyl group.

The Horner-Wadsworth-Emmons olefination reaction provides a reliable method for the synthesis of methanesulfinylethylene and its derivatives. tandfonline.com The reaction of aldehydes with α-phosphoryl sulfoxides can be controlled to achieve Z-selectivity, affording specific isomers of vinyl sulfoxides. tandfonline.com

Enantioselective and Diastereoselective Transformations Promoted by Methanesulfinylethylene

The chiral nature of the sulfur atom in methanesulfinylethylene makes it an invaluable tool for asymmetric synthesis. The sulfinyl group can effectively transfer its chirality to adjacent or newly formed stereocenters, enabling the synthesis of enantiomerically enriched products.

In Michael addition reactions, the use of chiral, non-racemic methanesulfinylethylene as the acceptor allows for the diastereoselective formation of new stereocenters. acs.orgnih.govmdpi.commdpi.com The stereochemical outcome is dictated by the approach of the nucleophile to the β-carbon of the vinyl sulfoxide, which is influenced by the steric and electronic properties of the sulfinyl group and its substituents. Computational studies have been employed to model the transition states of these reactions and predict the observed stereoselectivity. acs.org

Similarly, in Diels-Alder reactions, chiral methanesulfinylethylene derivatives act as chiral dienophiles, leading to the formation of diastereomerically enriched cycloadducts. researchgate.netrsc.orgresearchgate.net The facial selectivity of the cycloaddition is controlled by the orientation of the sulfinyl group, which directs the approach of the diene. The resulting diastereomers can often be separated, and subsequent removal of the sulfinyl group provides access to enantiomerically pure cyclic compounds.

The stereoselectivity of these transformations can be further enhanced by the use of Lewis acid catalysts, which can coordinate to the sulfinyl oxygen, thereby increasing the electrophilicity of the double bond and influencing the geometry of the transition state.

Role of Sulfinyl-Containing Functionalities as Directing or Activating Groups

The sulfinyl group in methanesulfinylethylene plays a crucial dual role as both an activating and a directing group. Its electron-withdrawing nature polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack in Michael addition reactions. This activation is fundamental to its utility as a synthetic building block.

In addition to its activating effect, the sulfinyl group exerts a significant directing influence on the stereochemical outcome of reactions. As discussed previously, the lone pair of electrons and the oxygen atom on the chiral sulfur center create a sterically and electronically differentiated environment, guiding the approach of incoming reagents. This directing effect is the cornerstone of its application in asymmetric synthesis.

The ability of the sulfinyl group to coordinate with metal catalysts further enhances its role as a directing group. In reactions such as the Pauson-Khand reaction, the sulfinyl oxygen can act as a ligand, pre-organizing the substrate-catalyst complex and leading to high levels of regio- and diastereoselectivity. researchgate.net

Functionalization Strategies for Methanesulfinylethylene Derivatives

The versatility of methanesulfinylethylene is significantly expanded through various functionalization strategies that modify its core structure. These modifications can be introduced at the α- or β-positions of the vinyl group or at the sulfur atom itself, leading to a diverse range of derivatives with tailored reactivity and properties.

One common strategy involves the introduction of substituents at the β-position through conjugate addition reactions. A wide range of nucleophiles, including organocuprates, enolates, and amines, can be added to the double bond to generate functionalized sulfoxides. These products can then be further elaborated or the sulfinyl group can be removed to yield the final target molecules.

Functionalization can also be achieved through modifications of the methyl group attached to the sulfur atom. For example, deprotonation of the methyl group followed by reaction with an electrophile can introduce various substituents. Furthermore, the sulfoxide itself can be oxidized to the corresponding sulfone, which exhibits different reactivity profiles. Vinyl sulfones, for instance, are also potent Michael acceptors and have been used in the synthesis of neuroprotective agents. acs.org

The development of Horner-Wadsworth-Emmons reagents bearing different substituents on the phosphorus or sulfur atoms allows for the direct synthesis of a variety of substituted vinyl sulfoxides. tandfonline.com This approach provides a modular and efficient route to a library of methanesulfinylethylene derivatives.

Development of Novel Organosulfur Reagents Derived from Methanesulfinylethylene

The unique reactivity of methanesulfinylethylene has inspired the development of novel organosulfur reagents for a range of synthetic applications. These reagents often leverage the inherent properties of the vinyl sulfoxide moiety to achieve specific chemical transformations.

For example, sulfinyl dienes, which can be prepared from methanesulfinylethylene derivatives, have been utilized as precursors for the generation of sulfinyl radicals. nih.gov These reactive intermediates can participate in radical addition and coupling reactions, providing a novel method for the synthesis of complex sulfoxide-containing molecules. nih.gov

Furthermore, the principles of vinyl sulfoxide chemistry have been extended to the synthesis of related compounds such as vinyl sulfonimidamides. nih.govrsc.org These analogues, where the sulfinyl oxygen is replaced by a nitrogen-containing group, also exhibit interesting reactivity as electrophiles and have the potential to be developed into new classes of reagents and bioactive molecules. nih.govrsc.org

The synthetic utility of methanesulfinylethylene and its derivatives continues to expand as researchers explore new reaction pathways and applications. Its ability to serve as a versatile building block, a chiral auxiliary, and a precursor to novel reagents ensures its continued importance in the field of organic synthesis.

Q & A

Q. What statistical approaches are critical for analyzing this compound’s experimental data?

- Answer : Apply multivariate regression to isolate variables (e.g., temperature vs. catalyst loading). Use Grubbs’ test to identify outliers in kinetic datasets. For reproducibility, report confidence intervals (95% CI) and effect sizes (Cohen’s d) alongside p-values. Software like R or Python’s SciPy suite ensures robust analysis .

Literature and Data Synthesis

Q. How can researchers address gaps in the existing literature on this compound’s environmental impact?

Q. What frameworks organize conflicting findings on this compound’s applications in polymer chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.